1,1-Dicyclopropylpropan-1-amine

Description

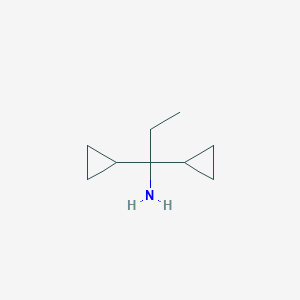

Structure

3D Structure

Properties

IUPAC Name |

1,1-dicyclopropylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-9(10,7-3-4-7)8-5-6-8/h7-8H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBNDGCJOKGDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)(C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,1 Dicyclopropylpropan 1 Amine and Analogues

Established Synthetic Pathways for Cyclopropylamines

Traditional methods for the synthesis of cyclopropylamines have been adapted and refined for the preparation of more complex structures like dicyclopropyl amines.

Curtius Degradation Protocols

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into amines. nih.gov This thermal decomposition of an acyl azide (B81097) intermediate to an isocyanate, which is then hydrolyzed, provides a reliable route to primary amines. nih.gov This protocol has been successfully applied to the synthesis of various cyclopropylamine (B47189) derivatives. nih.gov

A notable application of this method is the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. d-nb.info The process starts with the large-scale preparation of 1-cyclopropylcyclopropanecarboxylic acid from 1-bromo-1-cyclopropylcyclopropane. d-nb.inforesearchgate.net This carboxylic acid then undergoes a Curtius degradation using the Weinstock protocol to yield the N-Boc-protected (1-cyclopropyl)cyclopropylamine. d-nb.inforesearchgate.net Subsequent deprotection with hydrogen chloride in diethyl ether affords the desired amine hydrochloride in good yield. d-nb.inforesearchgate.net

A critical factor in this synthesis is the careful drying of the intermediate azide solution to prevent a significant drop in the yield of the desired product and the formation of byproducts like 1,3-di(bicyclopropyl)urea. d-nb.info

Table 1: Key Steps in the Curtius Degradation for (1-cyclopropyl)cyclopropylamine

| Step | Reactant | Reagents | Product | Yield |

| 1 | 1-bromo-1-cyclopropylcyclopropane | t-BuLi, dry ice | 1-cyclopropylcyclopropanecarboxylic acid | 64% (large scale) |

| 2 | 1-cyclopropylcyclopropanecarboxylic acid | Weinstock protocol (DPPA, Et3N, t-BuOH) | N-Boc-protected (1-cyclopropyl)cyclopropylamine | 76% |

| 3 | N-Boc-protected (1-cyclopropyl)cyclopropylamine | HCl in Et2O | (1-cyclopropyl)cyclopropylamine hydrochloride | 87% |

Reductive Amination Strategies for Substituted Amines

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. longdom.org For the synthesis of dicyclopropyl amines, dicyclopropyl ketone serves as a key starting material. pnas.org

An interesting catalytic dichotomy has been observed in the reductive amination of α-carbonylcyclopropanes. nih.gov The choice of catalyst can fundamentally alter the reaction outcome. While a rhodium catalyst typically leads to the expected reductive amination product, a ruthenium catalyst can promote a novel ring expansion to form pyrrolidines. nih.gov These protocols have the advantage of not requiring an external hydrogen source, instead utilizing carbon monoxide as a deoxygenating agent. nih.govthieme-connect.com

The reaction of dicyclopropyl ketone under Favorskii-Nazarov conditions (sodium reduction in diethyl ether) has been shown to produce not the expected glycol, but rather 1,1,5-tricyclopropyl-1-hydroxypentan-5-one, highlighting the unique reactivity of the cyclopropyl (B3062369) moiety. pnas.org

Amination Reactions of Cyclopropyl Precursors

Direct amination of cyclopropyl precursors offers a more streamlined approach to cyclopropylamines. longdom.org Various methods exist, including the amination of cyclopropanol (B106826) and the reaction of halogenated cyclopropanes with amines. longdom.org

Palladium-catalyzed amination has been employed for the synthesis of N-arylcyclopropylamines from aryl bromides and cyclopropylamine. researchgate.net This Buchwald-Hartwig type reaction provides a direct route to these compounds in moderate to high yields. researchgate.net Additionally, titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes has been reported to yield α-methylene substituted imines, which can be further transformed into allyl amines. rsc.org

Enantioselective and Diastereoselective Synthesis of Dicyclopropyl Amines

The development of stereoselective methods for the synthesis of dicyclopropyl amines is crucial for their application in pharmaceuticals and other bioactive compounds, where specific stereoisomers often exhibit desired activities.

Metal-Catalyzed Cyclopropanation and Desymmetrization Approaches

Metal-catalyzed cyclopropanation reactions are powerful tools for constructing cyclopropane (B1198618) rings with high stereocontrol. researchgate.netunivasf.edu.br Rhodium and copper complexes are commonly used catalysts for the cyclopropanation of alkenes with diazo compounds. univasf.edu.bracs.org The enantioselectivity of these reactions can often be controlled by the use of chiral ligands. acs.orgthieme-connect.com

For instance, the Cu(I)-catalyzed asymmetric cyclopropanation of alkenes using phenyliodonium (B1259483) ylides derived from methyl nitroacetate (B1208598) provides a highly enantioselective and diastereoselective route to 1-nitrocyclopropyl esters, which are versatile precursors to cyclopropane amino esters. acs.org Iron(II) porphyrin complexes have also been shown to catalyze the cyclopropanation of styrene (B11656) with aryldiazomethanes, with the stereoselectivity being influenced by the steric bulk of the porphyrin ligand and the reaction temperature. iastate.edu

Diastereoselective synthesis of trisubstituted cyclopropylstannanes has been achieved, providing precursors for further functionalization. acs.org Furthermore, a diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine BACE inhibitors has been reported, highlighting the importance of stereocontrol in drug design. nih.gov

Phosphine-Catalyzed Formal Tertiary Csp3-H Amination in Cyclopropane Systems

Phosphine-catalyzed reactions have emerged as a valuable strategy for the formation of C-N bonds. researchgate.netscispace.com A novel approach for the synthesis of 1-substituted cyclopropylamines involves a phosphine-catalyzed formal tertiary Csp3-H amination of cyclopropanes. scispace.com This method provides a complementary route to existing synthetic strategies. researchgate.net

The mechanism of these reactions often involves the nucleophilic addition of a phosphine (B1218219) to an electrophilic starting material, generating a reactive zwitterionic intermediate. researchgate.net In the context of cyclopropanes, phosphine catalysts can enable the ring-opening and elaboration of these strained rings to provide functionalized products. researchgate.net For example, phosphine-catalyzed activation of cyclopropenones can generate α-ketenyl phosphorous ylides, which can then react with various electrophiles. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Stereocontrol | Starting Materials |

| Curtius Degradation | Reliable for primary amines, scalable. nih.govd-nb.info | Not inherently stereoselective, depends on precursor. | Carboxylic acids. nih.gov |

| Reductive Amination | Catalytic control over product (amine vs. pyrrolidine). nih.gov | Can be stereoselective depending on catalyst and substrate. | Ketones, aldehydes. longdom.org |

| Direct Amination | Streamlined approach. longdom.org | Varies with method. | Cyclopropanols, halo-cyclopropanes. longdom.org |

| Metal-Catalyzed Cyclopropanation | High stereocontrol possible with chiral ligands. acs.orgthieme-connect.com | High enantioselectivity and diastereoselectivity. acs.org | Alkenes, diazo compounds. acs.org |

| Phosphine-Catalyzed Amination | Novel C-H amination strategy. scispace.com | Can be developed into stereoselective methods. | Cyclopropanes, electrophiles. researchgate.net |

Electro-Organic Synthesis via Hofmann Rearrangement

The Hofmann rearrangement, a classic organic reaction for converting primary amides to primary amines with one fewer carbon atom, has been adapted using electro-organic methods to provide a greener and more practical route to cyclopropylamines. thermofisher.com This electro-induced Hofmann rearrangement avoids the use of harsh chemical oxidants, relying instead on an electrochemical process. The reaction typically proceeds in an undivided cell under galvanostatic conditions, where a cyclopropyl amide is converted to the corresponding amine. beilstein-journals.org

The mechanism involves the in-situ generation of a halogenating agent (e.g., from bromide ions) at the anode, which reacts with the deprotonated amide to form an N-haloamide intermediate. Subsequent electrochemical oxidation and rearrangement lead to an isocyanate, which is then hydrolyzed or reacts with an alcohol to form a carbamate, ultimately yielding the primary amine upon workup. rsc.org This method has been shown to be effective for a range of cyclopropyl amides, offering good to excellent yields. beilstein-journals.org While the direct synthesis of 1,1-dicyclopropylpropan-1-amine via this method has not been explicitly detailed in the reviewed literature, the successful application to various other cyclopropyl amides suggests its potential applicability.

Table 1: Examples of Electro-Induced Hofmann Rearrangement of Cyclopropyl Amides

| Starting Amide | Product | Yield (%) |

|---|---|---|

| Cyclopropanecarboxamide | Cyclopropylamine | 75 |

| 1-Methylcyclopropane-1-carboxamide | 1-Methylcyclopropylamine | 80 |

| 2-Phenylcyclopropane-1-carboxamide | 2-Phenylcyclopropylamine | 65 |

Formal Nucleophilic Substitution Reactions for Chiral Cyclopropyl Amines

A significant advancement in the synthesis of chiral, densely functionalized cyclopropylamines is the formal nucleophilic substitution of bromocyclopropanes. mdpi.comnih.gov This highly diastereoselective method proceeds through a base-assisted dehydrohalogenation to form a highly reactive cyclopropene (B1174273) intermediate. This intermediate then undergoes a nucleophilic addition of an amine across the strained double bond. mdpi.comnih.gov

The stereochemical outcome of the reaction can be controlled through several strategies. One approach relies on steric hindrance, where the nucleophile attacks the less hindered face of the cyclopropene. mdpi.com Another, more refined method, employs a directing group on the bromocyclopropane (B120050) substrate. mdpi.comresearchgate.net This directing group, often a carboxamide or carboxylic acid, can coordinate with a metal cation, which in turn delivers the nucleophilic counter-anion to a specific face of the cyclopropene intermediate, thus controlling the stereoselectivity of the addition. mdpi.com This methodology has been successfully applied to a variety of nitrogen-based nucleophiles, including azoles, to produce N-cyclopropyl heterocycles with high diastereoselectivity. acs.org

Table 2: Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes

| Bromocyclopropane Substrate | Nucleophile | Diastereomeric Ratio (trans:cis) |

|---|---|---|

| 2-Bromocyclopropylcarboxamide | Pyrrole | >95:5 |

| 2-Bromocyclopropylcarboxamide | Indole | >95:5 |

| 2-Bromocyclopropylcarboxamide | Benzimidazole | >95:5 |

This table highlights the high diastereoselectivity achieved in the formal nucleophilic substitution of bromocyclopropanes with various nitrogen-containing nucleophiles. The *trans selectivity is typically favored due to thermodynamic control.*

Biocatalytic Routes: Amine Transaminase Applications

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach to the synthesis of chiral amines. Amine transaminases (ATAs) are particularly valuable in this context as they can catalyze the asymmetric synthesis of primary amines from prochiral ketones with excellent enantioselectivity. nih.govworktribe.comdiva-portal.org These enzymes, which are pyridoxal-5'-phosphate (PLP)-dependent, transfer an amino group from an amine donor to a ketone acceptor. nih.gov

A significant challenge in ATA-catalyzed reactions is the often-unfavorable reaction equilibrium. worktribe.comnih.gov To overcome this, various strategies have been developed, such as using a large excess of the amine donor or employing a "smart" donor that, after deamination, is converted into a product that does not participate in the reverse reaction. The application of ATAs has been extended to include sterically demanding substrates, and through protein engineering, enzyme variants have been developed with improved activity and selectivity for bulky ketones, making this a promising route for the synthesis of chiral analogues of this compound. rsc.org

Table 3: Amine Transaminase Substrates and Selectivity

| Ketone Substrate | Amine Donor | Enzyme Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Acetophenone | Isopropylamine | (R)-selective ATA | >99% |

| 4'-Methoxyacetophenone | Alanine | (S)-selective ATA | >99% |

| Propiophenone | 1-Phenylethylamine | Engineered ATA | >99% |

This table provides examples of ketone substrates converted to chiral amines using different types of amine transaminases, demonstrating the high enantioselectivity achievable with this biocatalytic method.

Multicomponent Reactions for α-Branched Amine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient for building molecular diversity. nih.govmdpi.com The Mannich reaction is a classic example of a three-component reaction that forms a β-amino carbonyl compound, which can be a precursor to α-branched amines. More advanced MCRs have been developed for the direct synthesis of α-branched amines.

One such strategy involves the use of organozinc reagents in a three-component coupling with an aldehyde and an amine. The organozinc species, which can be generated in situ from alkyl halides, acts as the nucleophile that adds to the imine formed from the aldehyde and amine. This approach allows for the straightforward creation of α-branched amines with a variety of substituents. While the direct application of this method to form this compound has not been specifically reported, the versatility of MCRs in constructing complex amine architectures suggests its potential as a viable synthetic route. beilstein-journals.orgrug.nl

Table 4: General Scheme for a Three-Component Reaction for α-Branched Amine Synthesis

| Aldehyde | Amine | Nucleophile Source | Product Type |

|---|---|---|---|

| Benzaldehyde | Piperidine | Diethylzinc | α-Aryl-α-alkyl-substituted amine |

| 4-Chlorobenzaldehyde | Morpholine | Ethylmagnesium bromide | α-Aryl-α-alkyl-substituted amine |

| Cyclohexanecarboxaldehyde | Pyrrolidine | Phenylboronic acid | α-Alkyl-α-aryl-substituted amine |

This table illustrates the general components of a multicomponent reaction for the synthesis of α-branched amines, showcasing the diversity of starting materials that can be employed.

Organocatalytic Asymmetric Allylation for Chiral Amine Scaffolds

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the preparation of chiral amines, the organocatalytic asymmetric allylation of imines is a particularly relevant strategy. nih.govbeilstein-journals.org This reaction typically involves the reaction of an imine with an allylating agent in the presence of a chiral organocatalyst, such as a chiral phosphoric acid or a chiral amine, to produce a homoallylic amine with high enantioselectivity. nih.govresearchgate.net

The resulting homoallylic amine contains a newly formed stereocenter and a terminal alkene that can be further functionalized. For instance, the double bond can be cleaved or subjected to other transformations to introduce different functional groups, providing access to a wide range of chiral amine scaffolds. While direct examples leading to dicyclopropyl-substituted amines are not prevalent in the literature, this methodology offers a robust platform for the asymmetric synthesis of chiral building blocks that could be elaborated into complex structures like chiral analogues of this compound. acs.org

Table 5: Organocatalytic Asymmetric Allylation of Imines

| Imine Substrate | Allylating Agent | Chiral Organocatalyst | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-Benzhydrylbenzaldimine | Allyltrimethylsilane | Chiral Phosphoric Acid | up to 98% |

| N-Boc-p-anisaldimine | Allyltributyltin | Chiral Diamine | up to 96% |

| N-Diphenylphosphinoylimine | Potassium allyltrifluoroborate | Chiral Spiro-Phosphoric Acid | up to 99% |

This table showcases the high enantioselectivities that can be achieved in the organocatalytic asymmetric allylation of various imine substrates using different allylating agents and chiral organocatalysts.

Synthesis of Polycyclic Amine Systems Incorporating Cyclopropyl Units

The incorporation of a cyclopropyl ring into a polycyclic amine framework can impart unique conformational constraints and biological properties. Several synthetic strategies have been developed to construct such complex molecular architectures.

One approach involves the transformation of fused bicyclic aminocyclopropanes. rsc.org For instance, N-Boc-protected bicyclic secondary cyclopropylamines, prepared via dihalocyclopropanation of cyclic enamines, can be deprotected and subjected to reductive amination. This process can trigger a ring-expansion, leading to the formation of functionalized, ring-enlarged cyclic amines. rsc.org

Another powerful method is the catalytic asymmetric dearomative [3+2] annulation of indoles with donor-acceptor aminocyclopropanes. researchgate.net This reaction allows for the construction of tricyclic indoline (B122111) scaffolds containing a cyclopropane ring with high stereocontrol. The donor-acceptor nature of the aminocyclopropane is key to its reactivity in this transformation. Furthermore, the reaction of donor-acceptor cyclopropanes with primary amines can lead to the formation of pyrrolidin-2-ones, which can serve as intermediates for the synthesis of nitrogen-containing polycyclic compounds like benz[g]indolizidine derivatives. nih.govmdpi.com These methods highlight the utility of cyclopropane-containing building blocks in the assembly of complex, polycyclic amine systems. rsc.orgresearchgate.netacs.orgrsc.orgchemrxiv.org

Elucidation of Reaction Mechanisms and Chemical Transformations

Intramolecular Rearrangements and Ring Dynamics of Cyclopropyl (B3062369) Amines

The presence of cyclopropyl groups adjacent to the amine introduces a propensity for intramolecular rearrangements, particularly when reactive intermediates are formed at the nitrogen center.

Nitrenium ions, which are reactive intermediates with a positive charge on a dicoordinate nitrogen atom, can be generated from the two-electron oxidation of amines. chemrxiv.org For cyclopropyl-substituted amines, the resulting nitrenium ions are subject to unique rearrangements driven by the relief of ring strain. chemrxiv.orgacs.orgnih.gov Cyclopropyl groups are known to stabilize an adjacent electron-deficient center through sigma-donation, forming a non-classical structure analogous to the cyclopropylcarbinyl cation. chemrxiv.org

Studies on model systems like N-benzyl-N-cyclopropyl nitrenium ion and N-(4-Biphenylyl)-N-cyclopropyl nitrenium ion, generated via photolysis, show two primary competing decay pathways: chemrxiv.orgacs.orgnih.gov

Fragmentation: This involves the elimination of ethylene (B1197577) from the cyclopropyl ring, leading to the formation of an isonitrile. For the N-benzyl-N-cyclopropyl nitrenium ion, benzylisonitrile is the only observed product. acs.orgnih.gov

Ring Expansion: The cyclopropyl ring can expand to form a four-membered azetium ion. This pathway is observed for the N-(4-Biphenylyl)-N-cyclopropyl nitrenium ion, which yields a mixture of the ring-expanded product and the fragmentation product. chemrxiv.orgacs.orgnih.gov

In the context of 1,1-Dicyclopropylpropan-1-amine, formation of the corresponding nitrenium ion would likely lead to similar rearrangements. The presence of two cyclopropyl groups could result in a complex mixture of products arising from single or double ring expansions and fragmentations.

Table 1: Predicted Products from Rearrangement of Cyclopropyl-Substituted Nitrenium Ions chemrxiv.orgacs.orgnih.gov

| Precursor Nitrenium Ion | Rearrangement Type | Product(s) |

|---|---|---|

| N-benzyl-N-cyclopropyl nitrenium ion | Fragmentation | Benzylisonitrile, Ethylene |

| N-(4-Biphenylyl)-N-cyclopropyl nitrenium ion | Ring Expansion & Fragmentation | N-biphenylazetium ion, Biphenylisonitrilium ion |

Furthermore, in the presence of a nucleophile like methanol, ring-opening can occur, where the nucleophile adds to the cyclopropyl ring to form an iminium ion. acs.orgnih.gov

One-electron oxidation of amines, a process achievable through electrochemical methods, chemical oxidants, or photoredox catalysis, generates amine radical cations. beilstein-journals.org The oxidation of cyclopropylamines, in particular, is a key step in various synthetic transformations and biological processes. chemrxiv.org It is generally accepted that the formation of a radical or radical cation on the nitrogen atom can trigger a rapid ring-opening of the cyclopropyl group. chemrxiv.orghyphadiscovery.com

This ring-opening transforms the cyclopropylmethylaminium radical cation into a more stable, linear carbon-centered radical. nih.gov This reactivity is exploited in "radical clock" experiments, where the predictable rate of the cyclopropyl ring opening is used to study the kinetics of other radical reactions. beilstein-journals.org In biological systems, cytochrome P-450-catalyzed oxidation of cyclopropylamines proceeds through aminium radical intermediates, leading to ring expansion or the formation of covalent adducts with proteins. hyphadiscovery.comnih.gov For this compound, oxidation would generate a radical cation intermediate, which could readily undergo ring-opening of one of the cyclopropyl moieties to form a reactive carbon-centered radical, susceptible to further reactions like trapping by oxygen or other radical species. hyphadiscovery.comrsc.org

The high strain energy of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes its derivatives susceptible to thermal rearrangements. rsc.org While specific studies on the thermal rearrangement of this compound are not available, the behavior of related structures provides insight. For instance, thermal rearrangements of vinylidenecyclopropanes proceed through the formation of diradical intermediates. rsc.org Similarly, thermal rearrangements of alicyclic α-hydroxyimines to α-aminoketones have been documented, highlighting the mobility of substituents on strained rings at elevated temperatures. nih.gov It is plausible that under significant thermal stress, this compound could undergo rearrangements involving the cleavage of a C-C bond in one of the cyclopropyl rings, leading to various isomeric structures.

Amine Functional Group Reactivity in Dicyclopropyl Systems

The primary amine group of this compound exhibits reactivity typical of other primary amines, participating in nucleophilic addition and substitution reactions.

As a primary amine, this compound acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. studymind.co.uk

Nucleophilic Substitution: The amine can react with electrophiles such as alkyl halides in a nucleophilic substitution reaction (typically SN2 for primary halides). libretexts.org This reaction leads to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. chemguide.co.ukmnstate.edu To achieve selective mono-alkylation, a large excess of the amine is typically required. libretexts.org The amine can also react with acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form stable N-substituted amides. libretexts.orgsavemyexams.com

Nucleophilic Addition: The amine can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. libretexts.orglibretexts.org This reaction is reversible and acid-catalyzed, initially forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org The carbinolamine then dehydrates (loses a water molecule) to form a C=N double bond, yielding a product known as an imine or Schiff base. libretexts.orglibretexts.org The optimal pH for this reaction is typically mildly acidic (around 5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to make it a good leaving group, while enough of the amine must remain unprotonated to act as a nucleophile. libretexts.org

Table 2: General Nucleophilic Reactions of this compound

| Reactant Type | Reaction | Product Type |

|---|---|---|

| Alkyl Halide (R'-X) | Nucleophilic Substitution | Secondary Amine / Ammonium Salt |

| Acyl Chloride (R'-COCl) | Nucleophilic Addition-Elimination | N-Substituted Amide |

| Aldehyde (R'-CHO) | Nucleophilic Addition | Imine (Schiff Base) |

Diazo transfer reactions are a powerful method for converting primary amines into diazo compounds. scielo.brlongdom.org This transformation involves reacting the primary amine with a diazo-transfer agent, most commonly a sulfonyl azide (B81097) such as tosyl azide or mesyl azide, often in the presence of a base. scielo.bracs.org

The mechanism is believed to proceed via nucleophilic attack of the primary amine onto the terminal nitrogen of the azide, forming a triazene (B1217601) intermediate. This intermediate then fragments, often with the assistance of a base, to eliminate the sulfonamide anion and generate the diazo compound and a protonated amine. For this compound, this reaction would be expected to yield 1-diazo-1,1-dicyclopropylpropane, a potentially useful synthetic intermediate for carbene-based reactions like cyclopropanation and C-H insertion. longdom.org The efficiency and safety of diazo transfer reactions have been improved through the development of alternative reagents and procedures, including the use of triflyl azide generated in situ. acs.org

Metal-Catalyzed Reaction Mechanisms and Stereochemical Control

Metal-catalyzed reactions offer powerful tools for the formation of carbon-nitrogen bonds, and understanding the underlying mechanisms is key to controlling the stereochemical outcome of these transformations. The presence of the sterically demanding and electronically unique dicyclopropyl groups in this compound introduces interesting challenges and opportunities in catalysis.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing more complex amines. wikipedia.orglibretexts.org The reaction can be catalyzed by a variety of metals, including early and late transition metals, as well as alkali and rare-earth metals. wikipedia.orgresearchgate.netresearchgate.net The mechanism of hydroamination and the resulting regioselectivity (Markovnikov vs. anti-Markovnikov addition) are highly dependent on the catalyst system and the substrates involved. libretexts.orgchemrxiv.org

For a sterically hindered secondary amine like this compound, intermolecular hydroamination with alkenes would likely require a highly active catalyst to overcome the steric bulk around the nitrogen atom. The general mechanism for a metal-catalyzed hydroamination typically involves the formation of a metal-amide complex, followed by insertion of the alkene into the metal-nitrogen bond. wikipedia.org Subsequent protonolysis then releases the product and regenerates the catalyst. wikipedia.org

The regioselectivity of the alkene insertion is a critical aspect. With terminal alkenes, the formation of either the linear (anti-Markovnikov) or branched (Markovnikov) product is possible. The outcome is often influenced by the electronic and steric properties of both the amine and the alkene, as well as the nature of the catalyst and ligands. For instance, rhodium-catalyzed hydroamination of 1,3-dienes has been shown to favor the formation of homoallylic amines (anti-Markovnikov product) by tuning ligand properties and using Brønsted acid additives. kaust.edu.sa

In the context of this compound, the bulky dicyclopropyl groups would likely disfavor addition to sterically hindered positions of the alkene. The electronic properties of the dicyclopropyl groups, which can stabilize a positive charge on the adjacent carbon, might also influence the transition state of the insertion step.

Table 1: Regioselectivity in Metal-Catalyzed Hydroamination of Terminal Alkenes with Amines

| Catalyst System | Amine | Alkene | Major Product | Regioselectivity (anti-M:M) | Reference |

| [Rh(COD)OMe]₂ / rac-BINAP | Indoline (B122111) | 2-Phenyl-1,3-butadiene | Homoallylic Amine | >20:1 | kaust.edu.sa |

| Cp₂ZrCl₂ / K₂CO₃ | N-Piv-cyclopropylamine | Styrene (B11656) | Branched Amine | >99:1 | nih.gov |

| Ir-complex / (S)-DIP-Ad-SEGPHOS | 2-Aminopyridine | 1-Octene | Linear Amine | >99:1 | wikipedia.org |

| Sm-complex | Morpholine | 1-Phenyl-1,3-butadiene | Allylic Amine | 1,4-addition | nih.gov |

This table presents representative data for hydroamination reactions with various amine substrates to illustrate general principles of regioselectivity. Data for this compound is not available.

The cyclopropylmethyl radical is a well-established "radical clock" due to its rapid, unimolecular ring-opening rearrangement. wikipedia.org This property allows it to be used as a mechanistic probe to determine the rates of radical reactions and to distinguish between radical and non-radical pathways. csbsju.eduillinois.edu When a radical is generated on the carbon adjacent to a cyclopropyl ring, it can undergo a very fast ring-opening to form a homoallylic radical. The rate of this rearrangement is known, so by measuring the ratio of the ring-opened product to the unrearranged product, the lifetime of the initial radical intermediate can be calculated. csbsju.edu

The 1,1-dicyclopropylpropan-1-aminyl radical, which could be generated from this compound through processes like hydrogen atom abstraction, would be an excellent candidate for a radical clock. The presence of two cyclopropyl groups offers two potential ring-opening pathways. The rate of ring-opening of the cyclopropylcarbinyl radical is on the order of 10⁸ s⁻¹ at room temperature. wikipedia.org

This radical clock methodology can be applied to study the mechanisms of organometallic reactions. For example, if a reaction involving this compound is suspected to proceed through a single-electron transfer (SET) mechanism, the formation of a ring-opened product would provide strong evidence for the intermediacy of a radical species. The absence of such a product would suggest a two-electron (ionic) pathway. whiterose.ac.uk

Table 2: Rate Constants for Ring-Opening of Cyclopropylcarbinyl-Type Radical Clocks

| Radical Precursor | Rearrangement Reaction | Rate Constant (kᵣ) at 25°C (s⁻¹) | Reference |

| Cyclopropylcarbinyl bromide | Ring-opening to 3-butenyl radical | 8.6 x 10⁷ | wikipedia.org |

| (1-Methylcyclopropyl)carbinyl bromide | Ring-opening to 4-pentenyl radical | 5.5 x 10⁸ | illinois.edu |

| β-Thujone | C4-radical ring-opening | 1.0 x 10⁸ | nih.gov |

| Cubylcarbinyl radical | Ring-opening | 2.7 x 10¹⁰ | illinois.edu |

This table provides calibrated rate constants for various radical clock rearrangements to illustrate the timescales involved.

Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity in catalysis. researchgate.netacs.org By modeling the energies of reactants, transition states, and intermediates, DFT calculations can provide detailed insights into the preferred reaction pathway and the factors that control the formation of one stereoisomer over another. elsevierpure.com

For reactions involving this compound, DFT studies could be employed to:

Predict Reaction Barriers: Calculate the activation energies for different mechanistic pathways, such as concerted versus stepwise hydroamination, to determine the most likely mechanism.

Analyze Transition State Geometries: Examine the three-dimensional structure of transition states to identify the key steric and electronic interactions that govern stereoselectivity. For instance, in a metal-catalyzed asymmetric reaction, DFT can help understand how the chiral ligand environment interacts with the dicyclopropyl groups of the substrate to favor the formation of one enantiomer.

Rationalize Regioselectivity: Compare the energies of transition states leading to different regioisomers (e.g., Markovnikov vs. anti-Markovnikov in hydroamination) to predict the observed product distribution. chemrxiv.org

Investigate Ligand Effects: Model the effect of different ligands on the catalyst's activity and selectivity, guiding the rational design of more efficient catalytic systems.

Table 3: Illustrative Applications of DFT in Stereoselective Catalysis

| Reaction Type | Catalytic System | Key DFT Finding | Reference |

| [3+2] Cycloaddition | Ni(II) with chiral ligand | Identified the origin of stereoselectivity by analyzing the energies of competing transition states. | researchgate.net |

| Hydroamination | Cu(I) with chiral ligand | Explained the observed regioselectivity in the hydroamination of cyclopropenes through analysis of distortion energies in the hydrocupration transition state. | chemrxiv.org |

| Cyclopropanation | B(C₆F₅)₃ | Elucidated the role of π-π stacking and steric hindrance in controlling diastereoselectivity. | acs.org |

| Biginelli Reaction | Chiral primary amine | The orientation of the amide moiety in the catalyst was identified as the key factor for enantioselectivity. | elsevierpure.com |

This table showcases examples of how DFT has been applied to understand stereoselectivity in various reactions involving functionalities relevant to the target compound.

The search for quantum chemical characterizations, including molecular geometries, conformational analyses (such as the Gauche effect), electronic structure details (LUMO/HOMO analysis), and predicted spectroscopic parameters for this compound, did not yield any specific results. Similarly, inquiries into mechanistic investigations through computational modeling, such as transition state characterizations, reaction coordinate analyses, energy landscape explorations, and kinetic modeling for this particular compound, returned no relevant information.

While general principles and methodologies of computational chemistry are well-documented, their specific application to "this compound" does not appear to be available in the public domain of scientific research. Consequently, the generation of a thorough, informative, and scientifically accurate article adhering to the provided, detailed outline is not possible at this time due to the lack of specific research findings and data for this compound.

Advanced Theoretical and Computational Chemistry Studies

Mechanistic Investigations through Computational Modeling

Solvent Effects and Catalytic Cycle Simulations

The chemical environment, particularly the solvent, plays a pivotal role in modulating the reactivity and stability of amine compounds. Computational simulations allow for a detailed investigation of these effects at a molecular level.

Solvent Effects: The reactivity of the primary amine in 1,1-Dicyclopropylpropan-1-amine is heavily influenced by the surrounding solvent. Computational studies would typically employ quantum mechanics (QM) methods, often combined with a Polarizable Continuum Model (PCM) or Self-Consistent Reaction Field (SCRF) method, to simulate the bulk solvent environment. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energies.

Key areas of investigation would include:

Protonation State: The basicity (pKa) of the amine is highly dependent on the solvent. In protic solvents like water, hydrogen bonding can stabilize the protonated ammonium (B1175870) cation (R-NH3+), favoring its formation. Non-aqueous solvents with lower dielectric constants would result in different thermodynamics for this equilibrium. aip.org

Reaction Kinetics: For reactions involving the amine, such as nucleophilic attack, the solvent can stabilize or destabilize transition states. For instance, a polar solvent would likely stabilize a charged intermediate or transition state, potentially lowering the activation energy barrier compared to a non-polar solvent. researchgate.netosti.gov The electrophilicity and nucleophilicity of the solvent itself are also critical factors. researchgate.net

Catalytic Cycle Simulations: If this compound were a substrate in an enzyme-catalyzed reaction (e.g., by a monoamine oxidase or a cytochrome P450), simulating the entire catalytic cycle would provide invaluable mechanistic insight. Such simulations, often using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, would model the enzyme's active site with high-level QM theory while the rest of the protein and solvent are treated with classical MM force fields.

A hypothetical catalytic cycle simulation would involve mapping the potential energy surface for key steps:

Substrate Binding: Docking and molecular dynamics (MD) simulations would model the initial binding of the amine into the enzyme's active site.

Chemical Transformation: QM/MM calculations would elucidate the mechanism of the core reaction, such as oxidation of the amine. This would involve identifying transition states and intermediates, for example, in the formation of an imine.

Product Release: Steered MD simulations could model the dissociation of the product from the active site, completing the cycle.

These simulations would clarify the role of specific amino acid residues in catalysis and the energetic barriers of each step in the cycle.

Molecular Interactions and Binding Affinity Predictions

Understanding how this compound interacts with biological receptors is fundamental for predicting its potential pharmacological activity. Molecular docking and dynamics simulations are the primary tools for this purpose.

Ligand-Receptor Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.gov For this compound, a likely target class would be aminergic G-protein coupled receptors (GPCRs) or monoamine transporters, which feature a conserved binding pocket for primary amines. acs.org

A typical docking study would proceed as follows:

Receptor Preparation: A high-resolution crystal structure of a relevant receptor (e.g., a serotonin (B10506) or dopamine (B1211576) receptor) would be obtained from the Protein Data Bank.

Ligand Preparation: The 3D structure of this compound would be generated and its energy minimized. Its protonation state at physiological pH (predominantly charged, R-NH3+) would be assigned.

Docking Simulation: Using software like AutoDock or GOLD, the ligand would be flexibly docked into the receptor's binding site. The simulation would generate multiple possible binding poses, which are then ranked by a scoring function that estimates the binding free energy.

For a primary amine like this, a key interaction predicted in many aminergic receptors is the formation of a strong ionic bond or salt bridge between the positively charged ammonium group and the carboxylate side chain of a conserved aspartate residue in the binding pocket. mdpi.compnas.org Additional hydrophobic interactions between the dicyclopropyl and propyl moieties and non-polar residues in the pocket would further contribute to binding affinity.

Table 1: Hypothetical Docking Results for this compound into a Representative Aminergic Receptor

| Parameter | Predicted Value | Key Interacting Residues |

|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | Asp115, Phe340, Trp336 |

| Dissociation Constant (Ki) | 150 nM | - |

| Key Interactions | Salt Bridge (NH3+) | Asp115 |

| Hydrophobic | Val116, Ile180, Leu332 |

This table is illustrative and based on typical results for small amine ligands in aminergic receptors.

Atomic-Detail Molecular Dynamics Simulations

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand. sabanciuniv.edu An MD simulation, typically on the nanosecond to microsecond timescale, would be performed on the top-ranked pose from the docking study.

These simulations provide critical information on:

Binding Stability: MD simulations can confirm whether the docked pose is stable. The root-mean-square deviation (RMSD) of the ligand's atoms over time is monitored to ensure it remains in the binding pocket.

Conformational Dynamics: The simulation would reveal the conformational behavior of the dicyclopropyl groups and the propyl chain within the confines of the binding pocket.

Solvent Behavior: The role of individual water molecules in mediating ligand-receptor interactions can be explicitly observed and analyzed. In some cases, water molecules are displaced upon ligand binding, which has important energetic consequences. acs.org

Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more refined estimate of the binding free energy, corroborating the initial docking scores.

MD simulations on aliphatic amines in aqueous solution are also used to develop and validate force fields (parameters describing the physics of the atoms) by comparing simulated bulk properties like density and diffusion coefficients with experimental data. arxiv.orgresearchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Serotonin |

| Dopamine |

Advanced Spectroscopic Analysis for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,1-Dicyclopropylpropan-1-amine, defining the connectivity of its atomic framework and its stereochemical nuances.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369), propyl, and amine groups. The protons on the two cyclopropyl rings are chemically non-equivalent and will present as complex multiplets in the highly shielded region of the spectrum, typically between 0.2 and 1.0 ppm. Due to the chiral center at C1, the methylene (B1212753) protons within each cyclopropyl ring are diastereotopic, leading to further complexity and potential for four separate signals for the CH₂ groups of the rings.

The propyl group will exhibit more straightforward splitting patterns: a triplet for the terminal methyl (CH₃) protons and a multiplet (expected to be a quartet) for the adjacent methylene (CH₂) protons. The protons of the primary amine (-NH₂) typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. researchgate.net This signal's chemical shift is highly dependent on solvent and concentration. rsc.org Addition of D₂O would cause the NH₂ signal to disappear, confirming its identity. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Cyclopropyl CH & CH₂ | 0.2 - 1.0 | Complex Multiplets | Highly shielded due to the ring current effect. Diastereotopic protons lead to complex splitting. |

| Propyl -CH₂- | 1.3 - 1.6 | Multiplet (Quartet) | Adjacent to a CH₃ group and the C1 quaternary carbon. |

| Propyl -CH₃ | 0.8 - 1.1 | Triplet | Typical range for a terminal methyl group in an alkyl chain. |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a clear map of the carbon skeleton. For this compound, five distinct carbon signals are anticipated in a broadband-decoupled spectrum. The most downfield signal would correspond to the quaternary carbon (C1), which is bonded to the electronegative nitrogen atom and two cyclopropyl rings. Its chemical shift is expected in the 50-65 ppm range. researchgate.net

The carbons of the cyclopropyl rings appear in the upfield region, with the methine carbons (CH) being slightly more downfield than the methylene carbons (CH₂). youtube.com The two carbons of the propyl chain will also be resolved, with the terminal methyl carbon being the most shielded (lowest ppm value).

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Quaternary C1 (C-N) | 50 - 65 | Deshielded by the attached nitrogen atom. researchgate.net |

| Propyl -CH₂- | 25 - 40 | Standard aliphatic methylene carbon range. |

| Cyclopropyl CH | 15 - 25 | Typical chemical shift for a cyclopropyl methine carbon. |

| Propyl -CH₃ | 10 - 15 | Typical chemical shift for a terminal methyl carbon. |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To definitively assign the complex ¹H and ¹³C signals and confirm the molecular structure, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, clearly linking the methyl and methylene protons of the propyl group and showing the intricate coupling network within the cyclopropyl rings. arxiv.org

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. irispublishers.comacs.org

HMBC (Heteronuclear Multiple Bond Correlation) is used to map long-range (2-3 bond) couplings between protons and carbons. This would be vital to confirm the core structure, showing correlations from the propyl protons to the quaternary C1, and from the cyclopropyl protons to C1, thus verifying the gem-dicyclopropyl arrangement. acs.org

Solid-State NMR: For analyzing the compound in its solid or crystalline form, solid-state NMR (ssNMR) is a powerful technique. ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can reveal information about molecular packing and the presence of different polymorphs or conformers in the crystal lattice. semanticscholar.org The chemical shifts in the solid state can differ from those in solution, providing insights into intermolecular interactions and conformational preferences in the solid phase. semanticscholar.org This is particularly relevant for compounds with cyclopropyl groups, where solid-state packing can influence conformation. latrobe.edu.au

Vibrational Spectroscopy: Infrared (IR) and Raman

Characteristic Vibrational Frequencies and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorptions corresponding to its primary amine and dicyclopropylalkane moieties.

N-H Vibrations: The primary amine group gives rise to several distinct bands. Two sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. kisti.re.kr A strong scissoring (bending) vibration is typically observed between 1550 and 1650 cm⁻¹. rsc.org

C-H Vibrations: C-H stretching vibrations from the propyl group appear just below 3000 cm⁻¹. In contrast, the C-H bonds of the cyclopropyl rings are known to have higher stretching frequencies, typically appearing above 3000 cm⁻¹, a characteristic feature of strained rings. acs.org

C-N Vibration: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region. rsc.org

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) rings themselves have characteristic "ring breathing" and deformation modes, often appearing in the fingerprint region below 1300 cm⁻¹. arxiv.orgresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibration Type | Functional Group | Expected Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | Medium | Medium |

| Stretch | Cyclopropyl C-H | 3000 - 3100 | Medium | Medium |

| Stretch | Propyl C-H | 2850 - 2960 | Strong | Strong |

| Scissoring (Bend) | -NH₂ | 1550 - 1650 | Strong | Weak |

| Stretch | C-N | 1000 - 1250 | Medium-Strong | Weak-Medium |

Conformational Analysis using Vibrational Signatures

The flexible propyl chain and the rotational freedom around the bonds connected to the central C1 carbon allow this compound to exist in multiple conformations. Vibrational spectroscopy is highly sensitive to these subtle structural differences.

By analyzing the spectra, particularly in the low-frequency region (200-700 cm⁻¹), which contains skeletal bending and torsional modes, different conformers can be identified. Comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), allows for the assignment of observed bands to specific rotational isomers (rotamers). Temperature-dependent studies can also be performed, where changes in the relative intensities of certain vibrational bands can be used to determine the thermodynamic parameters (e.g., enthalpy difference) between the stable conformers. This type of analysis provides a detailed picture of the molecule's conformational landscape, which is governed by the interplay of steric hindrance and other intramolecular forces.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This provides critical information for determining molecular weight and elucidating the structure of a compound through its fragmentation patterns.

In mass spectrometry, a molecule is first ionized, often by a high-energy beam of electrons, which can cause the molecule to break apart into smaller, charged fragments. msu.edu The resulting mass spectrum is a plot of ion intensity versus mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M+) would correspond to the mass of the intact molecule after losing an electron. Given that aliphatic amines often exhibit a molecular ion peak, its presence would confirm the molecular weight of the compound. libretexts.org A key feature of amines in mass spectrometry is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

The fragmentation of this compound is expected to be dominated by alpha-cleavage, a characteristic fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org This process involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The largest alkyl group is preferentially lost in this cleavage. miamioh.edu In this specific molecule, cleavage could occur at the bond between the carbon bearing the amine group and the propyl chain, or at the bonds connecting this central carbon to the two cyclopropyl rings. The stability of the resulting carbocation and radical species will dictate the most probable fragmentation pathways.

For instance, cleavage of the ethyl group from the propyl chain would result in a significant fragment. The cyclopropyl groups introduce strain and unique electronic properties that could lead to complex rearrangement and fragmentation patterns, potentially involving ring-opening of the cyclopropyl cation radical. docbrown.info The base peak in the spectrum, the most abundant ion, is often the result of the most stable fragment formed. For many aliphatic amines, the base peak corresponds to the [CH₂NH₂]⁺ ion or a substituted version thereof. libretexts.orgdocbrown.info

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Predicted) | Description |

| [C₉H₁₇N]⁺ | 139 | Molecular Ion (M⁺) |

| [C₈H₁₄N]⁺ | 124 | Loss of a methyl radical (•CH₃) |

| [C₇H₁₂N]⁺ | 110 | Loss of an ethyl radical (•C₂H₅) from the propyl group |

| [C₆H₁₀N]⁺ | 96 | Loss of a propyl radical (•C₃H₇) or a cyclopropyl radical |

| [C₅H₈N]⁺ | 82 | Further fragmentation |

Note: The table presents predicted fragmentation based on general principles of mass spectrometry. Actual m/z values and relative abundances would be determined experimentally.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. europa.eu This precision allows for the determination of the elemental composition of a molecule and its fragments. uni-saarland.denih.gov While nominal mass spectrometry might not distinguish between two ions with the same integer mass, HRMS can differentiate between them based on their exact masses, which are unique due to the mass defects of their constituent atoms.

For this compound (C₉H₁₇N), HRMS would confirm its molecular formula by matching the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass. This technique is also invaluable in identifying the elemental formulas of fragment ions, providing a much higher degree of confidence in the elucidation of fragmentation pathways compared to low-resolution mass spectrometry. docbrown.info

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org

A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV-Vis light. Simple alkylamines, which lack extensive conjugation, typically absorb in the far UV region, around 200 nm. libretexts.org These absorptions are generally of low intensity and are often not considered highly useful for detailed structural analysis.

The primary chromophore in this compound is the amine functional group. The likely electronic transition is an n → σ* transition, where a non-bonding electron from the nitrogen lone pair is excited to an anti-bonding sigma orbital. testbook.com These transitions are characteristic of saturated molecules with heteroatoms containing lone pairs. Compared to π → π* transitions in conjugated systems, n → σ* transitions are typically weaker. libretexts.org

The presence of the cyclopropyl rings could slightly influence the electronic transitions. While cyclopropane itself does not have π bonds, the strained sigma bonds have some "pi-character" and can interact with adjacent functional groups. However, a significant shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) would not be expected in the absence of a conjugated system. The UV-Vis spectrum of this compound is therefore predicted to show a weak absorption at a relatively short wavelength, likely below 220 nm.

Table 2: Expected Electronic Transition for this compound

| Transition Type | Expected Wavelength (λmax) | Chromophore |

| n → σ* | ~200 nm | Amine group |

Integration of Experimental and Computational Spectroscopic Data

The synergy between experimental spectroscopic data and computational chemistry provides a powerful approach for detailed structural and mechanistic analysis. rsc.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict spectroscopic properties with increasing accuracy. mdpi.comresearchgate.net

For this compound, computational methods can be employed to:

Predict Mass Spectra: By calculating the energies of various fragmentation pathways, it is possible to predict the most likely fragments and their relative abundances, aiding in the interpretation of the experimental mass spectrum.

Simulate UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the wavelengths and intensities of electronic transitions. researchgate.net This allows for the assignment of experimental absorption bands to specific electronic excitations, such as the n → σ* transition. By comparing the calculated spectrum with the experimental one, a deeper understanding of the electronic structure can be achieved.

This integrated approach, combining high-resolution experimental data with theoretical models, offers a comprehensive characterization of the spectroscopic properties of this compound, leading to more robust structural assignments and insights into its chemical behavior. unibo.it

Applications of 1,1 Dicyclopropylpropan 1 Amine in Advanced Organic Synthesis and Materials Research

Strategic Building Block in Complex Molecule Synthesis

Organic compounds are often assembled from smaller, less complex molecules known as building blocks. sigmaaldrich.comdiva-portal.orgenamine.net The distinct three-dimensional structure of 1,1-dicyclopropylpropan-1-amine makes it an interesting candidate for constructing complex molecular architectures. nih.gov

Precursor to Chiral Amine Scaffolds

Chiral amines are crucial components in many pharmaceuticals and are vital as catalysts and auxiliaries in asymmetric synthesis. mdpi.com The synthesis of chiral amines often starts from readily available precursors. mdpi.com While direct studies on this compound are not available, related chiral cyclopropyl (B3062369) ketones have been chemoenzymatically diversified to produce a range of valuable chiral cyclopropane-based scaffolds, including α-cyclopropyl amines. rochester.edu A general strategy involves the stereoselective synthesis of a chiral precursor which is then converted to the desired amine. mdpi.com

Potential Synthetic Pathway to Chiral Amines:

Asymmetric Synthesis: Development of an asymmetric synthesis for this compound or a related ketone precursor.

Resolution: Separation of racemic mixtures of the amine using chiral acids.

Derivatization: Conversion of the amine to diastereomeric amides or salts, followed by separation and hydrolysis.

The synthesis of new chiral amines with unique cyclic skeletons has been shown to be valuable for organocatalysis, for instance in the enantioselective addition of cyclohexanone (B45756) to (E)-β-nitrostyrene. mdpi.com

Intermediates for Polycyclic and Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. msu.edu Amines are common starting materials for synthesizing nitrogen-containing heterocycles. sigmaaldrich.com The dicyclopropylmethyl group could be envisioned to participate in or influence ring-forming reactions. For instance, amino alcohols, which can be derived from amines, react with dialdehydes to form various polycyclic oxazolidines and other heterocyclic structures. researchgate.net The specific reactivity would depend on the reaction conditions and the structure of the other reactants. researchgate.net While specific examples involving this compound are not documented, the general principle of using amines to build complex ring systems is well-established in organic synthesis. msu.edursc.org

Role as an Organocatalyst or Ligand Precursor

Amines and their derivatives are frequently used either as metal-free organocatalysts or as ligands that coordinate to metal centers to form catalysts. d-nb.info Strong sigma-donating amines can play a crucial role in various catalytic systems. pku.edu.cn Chiral amines, in particular, are used as organocatalysts for reactions like the ROP (ring-opening polymerization) of lactide. d-nb.info

Although no studies have specifically reported using this compound for these purposes, its structural features suggest potential. The sterically bulky dicyclopropyl groups could create a specific chiral environment around a metal center if used as a ligand, potentially influencing the stereoselectivity of a catalyzed reaction.

Table 1: Potential Catalytic Roles

| Catalyst Type | Potential Application | Rationale |

|---|---|---|

| Organocatalyst | Asymmetric Michael Additions | The amine could activate the substrate through enamine or iminium ion formation. |

| Ligand Precursor | Transition Metal Catalysis (e.g., cross-coupling) | The nitrogen atom can coordinate to metals like palladium or ruthenium, influencing the catalyst's activity and selectivity. jddhs.com |

Development in Fluorine-Containing Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their properties and is a common strategy in drug discovery. beilstein-journals.orgnih.govtcichemicals.com This has led to a high demand for efficient fluorination methods and new fluorinated building blocks. tcichemicals.com

One established method for creating β-fluoroalkylamines is the direct aminofluorination of alkenes. nih.gov While this synthesizes a fluorinated amine rather than using one as a starting material, it highlights the importance of this structural motif. A hypothetical application could involve the synthesis of an N-fluoro derivative of this compound to act as a novel fluorinating agent. The development of N-F fluorinating agents is an active area of research, with a wide variety of structures being explored for their reactivity and selectivity. beilstein-journals.org

Utility in Polymeric Materials and Coatings Research

Polymers are used to create coatings that protect surfaces from environmental factors like corrosion. uctm.edu Biopolymer coatings, in particular, have significant potential in biomedical applications. nih.gov Amines can be incorporated into polymer structures to introduce specific functionalities. For example, amine groups within a polymer backbone can buffer low pH conditions, which is useful in preventing filiform corrosion on aluminum. northumbria.ac.uk

The inclusion of amines in polymer coatings can, however, present challenges, as they can react with other components like epoxides. northumbria.ac.uk One approach to manage this is to use a "protected" amine that is liberated under specific conditions, such as a change in pH. northumbria.ac.uk this compound could potentially be incorporated into a polymer chain, where its bulky side group might influence the physical properties of the resulting material, such as its thermal stability or hydrophobicity. Researchers have developed protective polymer coatings for applications like cellular isolation, demonstrating the versatility of polymer chemistry. nih.gov

Table 2: Potential Polymer Applications

| Application Area | Potential Role of this compound | Desired Outcome |

|---|---|---|

| Anticorrosion Coatings | Monomer for copolymerization | Improved adhesion and resistance by influencing polymer morphology. uctm.edu |

| Biomedical Polymers | Surface modification agent | Altering surface properties of medical implants or drug delivery nanoparticles. nih.gov |

| Specialty Plastics | Additive or comonomer | Enhancing thermal stability or creating unique mechanical properties. |

Contributions to Green Chemistry Methodologies in Amine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org This includes developing more sustainable methods for synthesizing important chemical classes like amines. rsc.orgmdpi.com Key principles of green chemistry include maximizing atom economy, using catalysts instead of stoichiometric reagents, and designing energy-efficient processes. acs.org

The synthesis of amines from renewable resources is a significant goal, often evaluated using green metrics toolkits to assess the environmental impact. rsc.org While traditional methods for amine synthesis, like the Gabriel synthesis, are effective, they are often not as efficient or environmentally friendly as modern alternatives like reductive amination. organic-chemistry.orgmasterorganicchemistry.com Research into greener amine synthesis focuses on routes that are more atom-economical and use less hazardous reagents. jddhs.com The development of a sustainable, catalytic route to this compound would align with these principles, but specific research on this topic is not currently available.

Q & A

Q. What are the optimal synthetic routes for 1,1-Dicyclopropylpropan-1-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves cyclopropanation of propan-1-amine precursors using reagents like cyclopropyl halides or via [2+1] cycloaddition. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalysts : Transition-metal catalysts (e.g., CuI) may stabilize intermediates in cyclopropane ring formation .

- Temperature : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions like oligomerization .

Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield optimization should prioritize minimizing steric hindrance from the dicyclopropyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR : - and -NMR identify cyclopropyl proton environments (δ 0.5–1.5 ppm) and amine protons (δ 1.5–2.5 ppm). - COSY clarifies coupling between cyclopropyl and amine groups .

- IR : Stretching frequencies for NH (3300–3500 cm) and cyclopropyl C-C (1000–1100 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 152.18) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric purity challenges in this compound synthesis?

Methodological Answer: The compound’s stereogenic center necessitates chiral separation techniques:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively acylate one enantiomer, enabling kinetic separation .

- Circular Dichroism (CD) : Post-synthesis, CD spectra verify enantiomeric excess (EE) by comparing Cotton effects at 220–250 nm .

Q. What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for ligand-receptor binding .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., monoamine oxidases) using force fields (AMBER/CHARMM) to assess binding stability and residence times .

- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to prioritize experimental validation targets .

Q. How should contradictory reports about the compound’s biological activity be analyzed?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed, Scopus, and Web of Science, focusing on assay conditions (e.g., cell lines, concentrations) .

- Meta-Analysis : Use random-effects models to quantify heterogeneity (I² statistic) and subgroup analyses to identify confounding variables (e.g., solvent used in assays) .

- Dose-Response Reassessment : Reproduce conflicting studies with standardized protocols (e.g., OECD guidelines) to isolate variability sources .

Q. What experimental designs are recommended for studying its metabolic stability in vitro?

Methodological Answer:

- Hepatocyte/Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CL) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition .

- Metabolite Profiling : High-resolution LC-HRMS identifies phase I/II metabolites, guided by fragmentation patterns .

Q. How can thermodynamic stability under varying storage conditions be evaluated?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for cyclopropanes) .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or hydrate formation during heating cycles (5–10°C/min) .

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .

Q. What strategies optimize structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with substituted cyclopropanes (e.g., fluorinated or methylated) and compare bioactivity .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

- 3D-QSAR (CoMFA/CoMSIA) : Align molecular fields to activity data, generating contour maps for lead optimization .

Tables for Key Data

Q. Table 1. Comparative Reactivity of this compound Analogs

| Compound | LogP | IC (nM) | Metabolic Stability (CL) |

|---|---|---|---|

| This compound | 1.2 | 250 | 12 mL/min/kg |

| 1-Cyclopropylpropan-1-amine | 0.8 | 420 | 18 mL/min/kg |

| 3-Cyclopropylpropan-1-amine | 1.5 | 180 | 9 mL/min/kg |

| Data derived from PubChem and ECHA sources . |

Q. Table 2. Key Spectral Signatures

| Technique | Key Peaks | Interpretation |

|---|---|---|

| -NMR | δ 0.9–1.1 (m, cyclopropyl), δ 2.3 (s, NH2) | Confirms cyclopropane and amine groups |

| IR | 3350 cm (NH stretch) | Validates primary amine presence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.